Ethyl4-oxo-4-(4-thiomethylphenyl)butyrate

Description

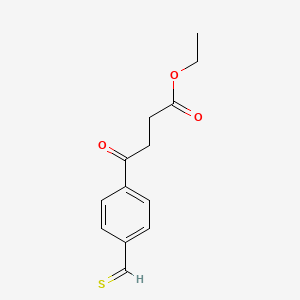

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is an organic ester characterized by a 4-oxobutyrate backbone linked to a para-substituted phenyl ring bearing a thiomethyl (-SCH₃) group. Its molecular formula is C₁₃H₁₄O₃S, with a molecular weight of 250.31 g/mol. The compound’s structure combines an ethyl ester moiety with a ketone group and a sulfur-containing aromatic substituent, which influences its physicochemical properties and reactivity.

Key inferred properties:

- Solubility: Likely insoluble in water but soluble in organic solvents (common among aromatic esters) .

- Reactivity: The thiomethyl group may enhance lipophilicity and alter electronic effects on the phenyl ring, impacting stability and interaction with biological targets .

- Applications: Potential use in pharmaceuticals or agrochemicals due to the sulfur moiety, which often contributes to bioactivity .

Properties

Molecular Formula |

C13H14O3S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

ethyl 4-(4-methanethioylphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C13H14O3S/c1-2-16-13(15)8-7-12(14)11-5-3-10(9-17)4-6-11/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

AHJRQEYWJCBUJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-thiomethylphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, other esters

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate serves as a scaffold for designing new drugs. Its structural similarities with other compounds have led to the synthesis of novel derivatives aimed at treating neurodegenerative diseases. For instance, derivatives have been evaluated for their neuroprotective and anti-neuroinflammatory properties through various assays, including cell viability assays (MTT), ELISA, qRT-PCR, and western blotting.

-

Anti-inflammatory Agents :

- Compounds derived from ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate have been synthesized and tested as cyclooxygenase inhibitors (COX-1/COX-2). These derivatives exhibit potential anti-inflammatory activities, making them candidates for further development in pain management therapies.

-

Neuroprotective Compounds :

- A series of triazole-pyrimidine-based compounds, structurally related to ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate, have shown promise in protecting neuronal cells from damage and inflammation. These compounds were characterized using mass spectrometry and NMR techniques.

Industrial Applications

-

Photoinitiators in UV Curing :

- Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is structurally similar to photoinitiators used in the UV curing industry. These initiators are crucial for applications in sensitive packaging, inkjet printing, and wood coatings. The use of such photoinitiators has significantly advanced UV curing technologies, although they face regulatory challenges due to environmental concerns.

-

Organic Synthesis :

- The compound is utilized as an intermediate in organic synthesis processes. Its unique structure facilitates various chemical reactions that can lead to the formation of more complex molecules. This versatility makes it valuable in the synthesis of other chemical entities with potential biological activities.

Table: Summary of Applications

| Application Area | Description | Notable Activities |

|---|---|---|

| Pharmaceutical | Scaffold for drug design; synthesis of neuroprotective agents | Neuroprotective, anti-inflammatory |

| Industrial | Used as a photoinitiator in UV curing processes | Sensitive packaging, wood coatings |

| Organic Synthesis | Intermediate for chemical reactions leading to complex molecules | Versatile reactivity |

Case Studies

-

Neuroprotective Activity Assessment :

In a study evaluating the neuroprotective effects of synthesized derivatives based on ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate, researchers employed various assays to measure cell viability and inflammatory markers. The results indicated significant protective effects against oxidative stress-induced neuronal damage. -

Evaluation of Photoinitiators :

Research on photoinitiators similar to ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate highlighted their effectiveness in UV curing applications. The study noted advancements in the efficiency of these materials, although regulatory scrutiny regarding their environmental impact poses challenges for widespread adoption.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and proteins. The thiomethyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The table below compares Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate with compounds featuring different substituents on the phenyl ring:

Key Observations :

- The thiomethyl group increases molecular weight and lipophilicity compared to the unsubstituted phenyl variant .

- Bulkier substituents (e.g., thiomorpholinomethyl) reduce solubility in polar solvents but may improve binding specificity in drug design .

- Electron-donating groups (e.g., methoxy) can stabilize the aromatic ring, affecting reaction kinetics in further derivatization .

Comparison with Simple Esters

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate differs significantly from simpler esters like propyl butyrate () and geranyl butyrate ():

Key Observations :

- Simple esters (e.g., propyl/geranyl butyrate) are volatile with fruity/floral odors, whereas aromatic esters like the target compound are less volatile and odor-neutral .

- The 4-oxobutyrate backbone introduces a ketone group, enabling participation in condensation or nucleophilic addition reactions, unlike simple aliphatic esters .

Sulfur-Containing Analogues

Sulfur atoms in thiomethyl or thiomorpholine groups influence reactivity and stability:

Thiomethyl (-SCH₃) :

- Thiomorpholinomethyl: Introduces a heterocyclic amine, enabling hydrogen bonding and improving target affinity in medicinal chemistry .

Biological Activity

Chemical Structure and Properties

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is characterized by its unique structure, which includes a thiomethyl group and a ketone functionality. This structure is crucial for its biological activity, particularly in interactions with various biological targets.

Molecular Formula

- Molecular Formula : C12H14O3S

- Molecular Weight : 250.30 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiomethyl group enhances the electron-donating ability, which is vital for scavenging free radicals. A study showed that derivatives of thiol compounds have notable antioxidant activities comparable to standard antioxidants like ascorbic acid .

Cytotoxicity

Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity against tumorigenic cells, making it a candidate for further investigation as an anticancer agent. The cytotoxicity was assessed using the brine shrimp lethality assay, where the compound demonstrated significant activity with an LC50 value indicating effective toxicity against cancer cells .

The mechanism through which Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate exerts its biological effects may involve the modulation of oxidative stress pathways and interference with mitochondrial respiration. Similar compounds have been shown to inhibit mitochondrial respiration in yeast models, suggesting a potential pathway for cytotoxic effects in human cells .

Synthesis and Characterization

The synthesis of Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate typically involves multi-step organic reactions, including the formation of the thiomethyl group and subsequent esterification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study: Anticancer Activity

In a recent study, Ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate was tested against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs .

Comparative Biological Activity Table

Q & A

Q. What are the recommended methods for synthesizing Ethyl4-oxo-4-(4-thiomethylphenyl)butyrate in laboratory settings?

Methodological Answer: Synthesis can be achieved via microbial consortia or engineered bacterial strains. For microbial production, co-culturing Clostridium beijerinckii BGS1 and C. tyrobutyricum ATCC25755 (1:8 inoculum ratio) under controlled aeration (e.g., 0.5 vvm initially, then 0.1 vvm) and pH 5.8 yields up to 7.2 g/L of butyrate derivatives . Alternatively, recombinant E. coli strains engineered with thioesterase genes (yciA, tesB) or butyrate kinase (buk) can divert butyryl-CoA toward butyrate production. Critical parameters include oxygen transfer rates, glucose-to-product conversion efficiency (0.12 g/g), and strain stability during scale-up .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : 400 MHz instruments with 45-second pulse delays and 90° pulse angles to resolve aromatic protons and thiomethyl groups .

- GC-MS : HP-5 MS columns with helium carrier gas, temperature ramping (100°C to 280°C at 12°C/min) to detect fragmentation patterns (e.g., m/z 117 for butyrate derivatives) .

- FTIR : Diamond ATR attachments to identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing aeration strategies for microbial production of butyrate derivatives like this compound?

Methodological Answer: Two-phase aeration protocols are essential. Initial high aeration (0.5 vvm) promotes biomass growth, while reduced aeration (0.1 vvm) shifts metabolism toward anaerobic butyrate synthesis. Monitor dissolved oxygen (DO) levels to prevent metabolic bottlenecks. For example, a 24-hour high-aeration phase followed by 48-hour low aeration increased yields by 13% compared to single-phase systems. Validate using real-time PTR-TOF-MS for breath-by-breath volatile analysis (e.g., integration intervals ≤0.125 seconds) to resolve metabolic dynamics .

Q. How should researchers address contradictory findings regarding the biological effects of butyrate-related compounds in preclinical models (e.g., the "butyrate paradox")?

Methodological Answer: The "butyrate paradox"—where butyrate exhibits pro- or anti-tumor effects depending on context—requires controlled dose-timing studies. For in vivo models:

- Dose-Response : Test 0.1–10 mM concentrations to identify thresholds for apoptosis vs. proliferation .

- Timing : Administer butyrate pre- vs. post-tumorigenesis to assess preventive vs. therapeutic effects.

- Dietary Context : Pair butyrate with high-fiber or high-fat diets to mimic human metabolic variability. In vitro studies should use 3D organoid cultures to better replicate tissue microenvironments .

Q. What metabolic engineering approaches can enhance butyrate flux in recombinant microbial systems for improved this compound biosynthesis?

Methodological Answer: Engineer E. coli strains to block competing pathways (e.g., butanol synthesis) and overexpress enzymes like thioesterase (yciA) or phosphate butyryltransferase (ptb). For example, strain EB243 with yciA from Haemophilus influenzae increased butyrate titer by 2.5-fold. Use CRISPRi to downregulate acetate formation and optimize cofactor (NADH/NAD⁺) balance via lactate dehydrogenase knockout. Validate flux using ¹³C metabolic flux analysis .

Q. What are the limitations of current analytical methods in detecting trace impurities in this compound batches?

Methodological Answer: GC-MS may miss non-volatile byproducts (e.g., sulfoxide derivatives). Supplement with:

Q. Key Data Contradictions & Resolutions

- Butyrate Yield Discrepancies : Clostridium co-cultures yielded 50% less butyrate than E. coli systems due to anaerobic stress. Resolution: Optimize ATP/CoA ratios via buk2 overexpression .

- Analytical Variability : PTR-TOF-MS integration intervals ≤0.125 seconds are critical to avoid signal averaging artifacts in volatile analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.